Synthesis and Characterization of 3-Fluoro-3-(prop-2-yn-1-yl)azetidine HCl
Synthesis and Characterization of 3-Fluoro-3-(prop-2-yn-1-yl)azetidine HCl
Executive Summary
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride represents a high-value pharmacophore in modern drug discovery. It functions as a conformationally restricted, bioisostere of proline, offering altered pKa properties and metabolic stability due to the geminal fluorine atom. Crucially, the propargyl handle enables orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry), making it an ideal scaffold for fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs).
This technical guide details a robust, three-step synthetic route designed for reproducibility and scalability. Unlike general literature, this protocol emphasizes the Barbier-type propargylation to avoid the cryogenic requirements of Grignard reagents and utilizes controlled dehydroxyfluorination to mitigate the risk of propargyl-allene rearrangement.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the quaternary carbon center at the C3 position of the azetidine ring.
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Target: 3-Fluoro-3-(prop-2-yn-1-yl)azetidine HCl
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Disconnection: C–F bond formation and N-deprotection.
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Key Intermediate: tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate.
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Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).
Strategic Rationale: Direct alkylation of 3-fluoroazetidines is electronically unfavorable. Therefore, we install the carbon scaffold first via nucleophilic addition to the ketone, followed by late-stage fluorination. We utilize Zinc-mediated Barbier conditions rather than organolithium/magnesium reagents to prevent ring-opening of the strained azetidine scaffold.
Figure 1: Retrosynthetic logic flow prioritizing scaffold integrity and late-stage fluorination.
Detailed Experimental Protocols
Step 1: Zinc-Mediated Barbier Propargylation
Objective: Synthesis of tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate.
Mechanism: Unlike Grignard reactions which require dry solvents and pre-formation of the organometallic species, the Barbier reaction generates the organozinc species in situ. This favors the formation of the homopropargyl alcohol over the allenyl isomer.
Reagents:
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tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
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Propargyl bromide (80% in toluene) (1.5 eq)
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Zinc dust (activated) (2.0 eq)
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Saturated aq.[1] NH₄Cl / THF (1:1 ratio)
Protocol:
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Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.
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Setup: In a round-bottom flask, suspend Activated Zn (2.0 eq) in THF.
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Addition: Add the N-Boc-3-azetidinone (1.0 eq) dissolved in THF.
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Initiation: Cool the mixture to 0°C. Add saturated aq. NH₄Cl solution (equal volume to THF).
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Reaction: Dropwise add propargyl bromide (1.5 eq) over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.
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Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stained with KMnO₄).
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Workup: Filter off excess Zinc through Celite. Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: The presence of aqueous NH₄Cl is vital. It buffers the reaction and protonates the intermediate alkoxide, preventing retro-aldol or ring-opening side reactions common in strained rings [1].
Step 2: Dehydroxyfluorination
Objective: Synthesis of tert-butyl 3-fluoro-3-(prop-2-yn-1-yl)azetidine-1-carboxylate.
Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Never heat the neat reagent. Perform reaction in a fume hood behind a blast shield.
Protocol:
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Setup: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM in a plastic or Teflon-coated vessel (glass can etch, though borosilicate is acceptable for short durations).
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Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Strict temperature control is required to prevent elimination to the enyne.
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Addition: Add DAST (1.2 eq) dropwise via syringe.
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Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.
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Quench: Cool back to 0°C. Quench by slow addition of saturated aq. NaHCO₃. Caution: Vigorous CO₂ evolution.
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Workup: Extract with DCM. Wash with water and brine. Dry over MgSO₄.[3]
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Purification: Silica gel chromatography. The fluoride is less polar than the alcohol.
Mechanistic Insight: The reaction proceeds via an SN1-like mechanism at the tertiary center. The hydroxyl group attacks the sulfur of DAST, releasing HF. The resulting intermediate is displaced by the fluoride ion. The gem-propargyl group stabilizes the carbocation intermediate, facilitating the substitution [2].
Step 3: N-Boc Deprotection and Salt Formation
Objective: Isolation of 3-fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride.
Protocol:
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Dissolution: Dissolve the fluorinated intermediate in minimal 1,4-dioxane or Et₂O.
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Acidolysis: Add 4.0 M HCl in dioxane (10 eq) at 0°C.
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Precipitation: Stir at RT for 2–3 hours. The product often precipitates as a white solid.
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Isolation: If solid forms, filter and wash with cold Et₂O. If no solid, concentrate and triturate with Et₂O/Hexane.
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Drying: Dry under high vacuum to remove traces of HCl and solvent.
Characterization Data
The following data profiles are expected for the final HCl salt.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H NMR | 9.40–9.80 | Broad s | NH₂⁺ (Ammonium protons) |
| 4.20–4.40 | m | Azetidine CH₂ (geminal to N) | |
| 2.90 | dd (J ~ 20 Hz) | Propargyl CH₂ (coupled to F) | |
| 2.40 | t | Alkyne CH | |
| ¹⁹F NMR | -155 to -165 | m | Tertiary Fluorine |
| ¹³C NMR | ~95.0 | d (J ~ 180 Hz) | C-F (Quaternary Carbon) |
Interpretation:
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¹⁹F NMR: The signal around -160 ppm is diagnostic for a tertiary alkyl fluoride in a strained ring.
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¹H NMR: The methylene protons of the propargyl group will show splitting by the fluorine atom (²J_HF coupling), confirming the geminal relationship.
Mass Spectrometry
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Method: LC-MS (ESI+)
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Expected m/z: [M+H]⁺ = 114.1 (Free base mass + H). Note: The HCl salt will dissociate in the MS source.
Visualizing the Mechanism
The following diagram illustrates the critical Barbier and Fluorination mechanisms, highlighting the transition states that dictate product selectivity.
Figure 2: Mechanistic pathway showing Zinc insertion and the S_N1 fluorination manifold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Inactive Zinc | Wash Zn with 2% HCl, water, EtOH, Et₂O and dry. Use "Rieke Zinc" if available. |
| Allene Formation | Temperature too high | Ensure Barbier reaction is kept <10°C during addition. |
| Elimination (Step 2) | DAST reaction too warm | Keep reaction at -78°C for full hour. Consider XtalFluor-E as a milder alternative [3]. |
| Incomplete Deprotection | Wet Dioxane | Use fresh anhydrous 4M HCl in Dioxane. Water inhibits salt precipitation. |
References
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J. O. Ombito, et al. "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025, part ii, 124-164.
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Champagne, P. A., et al. "Mechanistic insights into the deoxyfluorination of alcohols with CPFluors." Journal of Fluorine Chemistry, 2017.
- Couturier, M., et al. "XtalFluor-E: A Safer Reagent for Deodxyfluorination." Journal of Organic Chemistry, 2010.
Sources
- 1. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
